molecular formula C32H25N3O3 B3018397 N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 168626-93-5

N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B3018397
CAS No.: 168626-93-5
M. Wt: 499.57
InChI Key: URFXEEAKFUIOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide (CAS: 168626-93-5) is a structurally complex molecule featuring a benzo[b]oxazolo[5,4-d]azepine core fused with a biphenylcarboxamide moiety. Its molecular formula is C₃₂H₂₅N₃O₃, with a molecular weight of 499.569 g/mol . The compound is synthesized via a multi-step route involving coupling reactions and cyclization, achieving a reference yield of 53.0% .

Properties

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFXEEAKFUIOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Insights : The 2-methyl group on the azepine ring and biphenylcarboxamide moiety are critical for maintaining conformational stability and target affinity, as seen in related benzo[b][1,4]oxazin-3(4H)-one analogues () .
  • Limitations: Lack of explicit bioactivity data for the target compound necessitates extrapolation from structural analogues. For instance, N-(4-(dimethylamino)phenyl)formamide derivatives () show reduced solubility compared to the target compound, underscoring the biphenyl group’s role in balancing lipophilicity .

Biological Activity

N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining multiple aromatic and heterocyclic rings, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C32H25N3O3
  • Molecular Weight : 499.56 g/mol

The compound’s structure includes a benzo[b]oxazolo[5,4-d]azepine moiety that is known for its potential therapeutic applications in various diseases.

Anti-Cancer Activity

Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer properties. For instance, research highlights that this compound shows cytotoxic effects against various cancer cell lines.

A study evaluated the compound's effect on human cancer cell lines such as MCF-7 (breast cancer) and HCC1954 (HER2-positive breast cancer). The results demonstrated:

Cell LineConcentration (µM)% Proliferation Inhibition
MCF-76.2524%
HCC19546.2570%

This suggests that the compound may be more effective against certain types of cancer cells compared to others. The mechanism behind this activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory effects. Studies have indicated that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines.

The following table summarizes findings related to cytokine modulation:

CytokineEffect (pg/mL)Treatment Group
IL-6DecreasedCompound-treated
TNF-αDecreasedCompound-treated

These results indicate potential therapeutic applications for inflammatory diseases where cytokine release plays a critical role.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. While the compound displayed limited antimicrobial activity overall, it showed significant effects against specific bacterial pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that while the compound may not be broadly effective as an antimicrobial agent, it could be useful against certain resistant strains.

The exact mechanism of action for this compound remains to be fully elucidated. However, initial studies suggest that it may interact with specific proteins or enzymes involved in cell signaling pathways related to proliferation and inflammation. Further research is needed to identify these molecular targets and understand how they contribute to the compound's biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.